Methyl 3-(4-benzoylbenzamido)-4,5-dihydrothiophene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-(4-benzoylbenzamido)-4,5-dihydrothiophene-2-carboxylate is a synthetic organic compound that belongs to the class of dihydrothiophene derivatives This compound is characterized by its unique structure, which includes a benzoylbenzamido group and a dihydrothiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(4-benzoylbenzamido)-4,5-dihydrothiophene-2-carboxylate typically involves a multi-step process. One common method includes the following steps:
Formation of the Benzoylbenzamido Intermediate: This step involves the reaction of 4-aminobenzophenone with benzoyl chloride in the presence of a base such as pyridine to form 4-benzoylbenzamide.
Cyclization to Form the Dihydrothiophene Ring: The intermediate is then reacted with a suitable thiophene precursor under acidic conditions to induce cyclization, forming the dihydrothiophene ring.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of a catalyst such as sulfuric acid to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(4-benzoylbenzamido)-4,5-dihydrothiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the carbonyl groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzoyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted benzamido derivatives.
Scientific Research Applications
Methyl 3-(4-benzoylbenzamido)-4,5-dihydrothiophene-2-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in the development of new therapeutic agents, particularly in the treatment of neurological disorders and cancer.
Material Science: The compound’s unique structural properties make it a candidate for the development of novel materials with specific electronic and optical properties.
Biological Studies: It is used as a probe in biochemical assays to study protein-ligand interactions and enzyme activity.
Industrial Applications: The compound is investigated for its potential use in the synthesis of advanced polymers and coatings.
Mechanism of Action
The mechanism of action of Methyl 3-(4-benzoylbenzamido)-4,5-dihydrothiophene-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoylbenzamido group can form hydrogen bonds and hydrophobic interactions with target proteins, modulating their activity. The dihydrothiophene ring may also play a role in stabilizing the compound’s binding to its target through π-π interactions.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(4-benzoylbenzamido)-4,5-dihydrothiophene-2-carboxylate: Unique due to its specific benzoylbenzamido and dihydrothiophene structure.
2-(4-Benzoylbenzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide: Similar structure but with a tetrahydrothieno ring.
Benzyl 2,5-dioxopyrrolidin-1-yl carbonate: Contains a benzoylbenzamido group but differs in the core structure.
Uniqueness
This compound stands out due to its combination of the benzoylbenzamido group and the dihydrothiophene ring, which imparts unique chemical and biological properties. This makes it a valuable compound for various research applications, particularly in the development of new therapeutic agents and advanced materials.
Properties
IUPAC Name |
methyl 4-[(4-benzoylbenzoyl)amino]-2,3-dihydrothiophene-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO4S/c1-25-20(24)18-16(11-12-26-18)21-19(23)15-9-7-14(8-10-15)17(22)13-5-3-2-4-6-13/h2-10H,11-12H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWPPONOBYDOCTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(CCS1)NC(=O)C2=CC=C(C=C2)C(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.